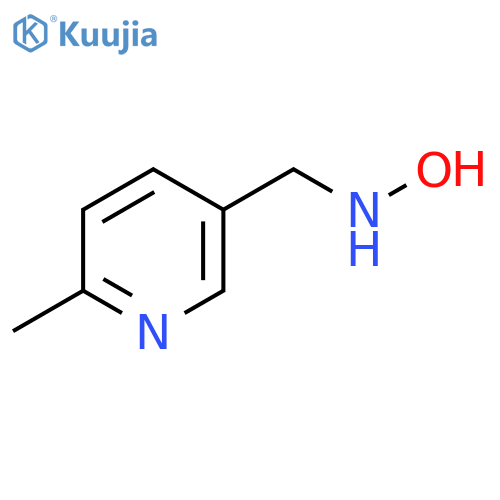Cas no 1537563-01-1 (N-(6-methylpyridin-3-yl)methylhydroxylamine)

1537563-01-1 structure
商品名:N-(6-methylpyridin-3-yl)methylhydroxylamine
N-(6-methylpyridin-3-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(6-methylpyridin-3-yl)methylhydroxylamine
- N-[(6-methylpyridin-3-yl)methyl]hydroxylamine
- 1537563-01-1
- EN300-1847823
-
- インチ: 1S/C7H10N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-4,9-10H,5H2,1H3
- InChIKey: XJMMLIFASWXSRL-UHFFFAOYSA-N
- ほほえんだ: ONCC1=CN=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 138.079312947g/mol
- どういたいしつりょう: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
N-(6-methylpyridin-3-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847823-2.5g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1847823-10g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1847823-0.1g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1847823-5g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1847823-0.05g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1847823-1g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1847823-1.0g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 1g |
$0.0 | 2023-06-02 | ||
| Enamine | EN300-1847823-0.25g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1847823-0.5g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.5g |
$671.0 | 2023-09-19 |
N-(6-methylpyridin-3-yl)methylhydroxylamine 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
1537563-01-1 (N-(6-methylpyridin-3-yl)methylhydroxylamine) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
